1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)piperidine-4-carboxamide
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Overview
Description
1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)piperidine-4-carboxamide is a complex organic compound that features a pyrazolo[1,5-a]pyridine core
Preparation Methods
The synthesis of 1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)piperidine-4-carboxamide typically involves multi-step reactions. The preparation methods can vary, but common synthetic routes include:
Condensation Reactions: The condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones.
Microwave-Assisted Synthesis: This method involves the use of microwave irradiation to facilitate the reaction of β-halovinyl/aryl aldehydes with 3-aminopyrazoles under solvent-free conditions.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include palladium catalysts, microwave irradiation, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, antianxiety, and anti-proliferative agent.
Materials Science: It is used in the development of fluorescent molecules for studying intracellular processes and designing chemosensors.
Biological Research: The compound serves as a probe for understanding various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or proteins, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)piperidine-4-carboxamide can be compared with other pyrazolo[1,5-a]pyridine derivatives, such as:
Zaleplon: A sedative agent with a similar pyrazolo[1,5-a]pyridine core.
Indiplon: Another sedative agent with comparable structural features.
Ocinaplon: An anxiolytic agent that shares the pyrazolo[1,5-a]pyridine scaffold.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-methylsulfonyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-23(21,22)18-8-5-12(6-9-18)15(20)16-10-13-11-17-19-7-3-2-4-14(13)19/h2-4,7,11-12H,5-6,8-10H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOBVQLWLGXGHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=C3C=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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